molecular formula C6H13NO3 B015963 5-epi-Isofagomine CAS No. 202979-51-9

5-epi-Isofagomine

Cat. No. B015963
M. Wt: 147.17 g/mol
InChI Key: QPYJXFZUIJOGNX-KVQBGUIXSA-N
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Description

5-epi-Isofagomine is a compound with the molecular formula C6H13NO3 . It is a highly potent and selective inhibitor that has garnered substantial attention in the biomedical realm due to its remarkable efficacy against Gaucher disease . This compound operates by skillfully impeding the glucocerebrosidase enzyme, ensuring an impediment in the accumulation of glucocerebroside within cells .


Synthesis Analysis

The synthesis of 5-epi-Isofagomine involves an Asymmetric Chelate–Enolate Claisen Rearrangement . The process involves the rearrangement of N-protected chiral amino acid esters, which gives rise to γ,δ-unsaturated amino acids. These can be converted to this type of alkaloids . The synthesis is highly stereoselective .


Molecular Structure Analysis

The molecular structure of 5-epi-Isofagomine is characterized by a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The IUPAC name for this compound is (3R,4R,5S)-5-(hydroxymethyl)piperidine-3,

Scientific Research Applications

  • As a Powerful α-Galactosidase Inhibitor and Pharmacological Chaperone for GM1-Gangliosidosis :

    • 5-epi-Isofagomine is noted for its role as a potent inhibitor of α-galactosidase, with implications for pharmacological chaperone therapy in GM1-gangliosidosis and Fabry's disease (Thonhofer et al., 2016).
    • Derivatives of 5-epi-Isofagomine, such as 5aR-5a-C-pentyl-4-epi-isofagomine, are potent inhibitors of lysosomal β-galactosidase and show promise as chaperones for GM1-gangliosidosis and Morquio disease type B (Front et al., 2017).
  • In Glycosidase Inhibition Research :

    • 5-epi-Isofagomine and its analogues are recognized as strong inhibitors of glycosidases, making them potentially useful in treating various disorders (Lohse et al., 2000).
    • It is also used as a glycosidase inhibitor in various scientific research applications (Roy et al., 2013).
  • Potential Therapy for GM2 Gangliosidosis Related Diseases :

    • 5-epi-Isofagomine may inhibit human lysosomal α-hexosaminidase, suggesting potential therapeutic applications for GM2 gangliosidosis related diseases (Berg et al., 2004).
  • Synthesis and Structural Studies :

    • The synthesis of 5-epi-Isofagomine, utilizing methods like asymmetric chelate-enolate Claisen rearrangement, contributes to its characterization as a glycosidase inhibitor (Schneider & Kazmaier, 1998).

properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJXFZUIJOGNX-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445285
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-epi-Isofagomine

CAS RN

202979-51-9
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
U Kazmaier, C Schneider - Tetrahedron letters, 1998 - Elsevier
… Abstract: Chelate-enolate Claisen rearrangement of a N-protected chiral amino acid ester gave rise to a ),,f-unsaturated amino acid, which could be converted to the potential …
C Schneider, U Kazmaier - European journal of organic …, 1998 - Wiley Online Library
… The potential glycosidase inhibitor 5-epi-isofagomine (5) was synthesized by this approach in a highly … As a target an isomer if isofagomine, 5-epi-isofagomine (5) was chosen.[15] …
J Andersch, M Bols - Chemistry–A European Journal, 2001 - Wiley Online Library
… Isofagomine (2) and 5-epi-isofagomine (10): A solution of 9 (354 mg, 1.25 mmol, (4R:4S) ≈4:3) derived from a mixture of 7 a:7 b (about 3:1) in methanol (200 mL) was hydrogenated …
R Roy, PK Kancharla, YS Reddy, A Brar… - Tetrahedron …, 2013 - Elsevier
… synthesized isofagomine 5 and 5-epi-isofagomine 17 (Scheme … mixture of isofagomine 5 and 5-epi-isofagomine 17 in good yields… to match those of 5-epi-isofagomine 17.16, 24(a), 24(b) …
U Kazmaier - ChemInform, 1999 - researchgate.net
… As a target an isomer of isofagomine, 5-epi-isofagomine (21) (Fig. 5) was chosen. As … the ketal and subsequent ion exchange chromatography provided 5-epi isofagomine (21). …
Number of citations: 5 www.researchgate.net
G Pandey, M Kapur - Organic Letters, 2002 - ACS Publications
… We also synthesized 5‘-deoxy-5-epi-isofagomine (13) from 7. One-pot olefin reduction, N-debenzylation, and acetonide deprotection of 7 led to a 80:20 mixture of nonseparable …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
G Pandey, M Kapur, MI Khan… - Organic & biomolecular …, 2003 - pubs.rsc.org
… This success prompted us to go in for the further development of our strategy and we took up the preparation of 5-hydroxy-5-epi-isofagomine (13) (Scheme 3). Osmium tetroxide …
Number of citations: 66 0-pubs-rsc-org.brum.beds.ac.uk
YS Reddy, PK Kancharla, R Roy… - Organic & Biomolecular …, 2012 - pubs.rsc.org
… the resulting product furnished isofagomine 4A and 5-epi-isofagomine 4B in 89% yield (… faster moving isofagomine 4A and the slower moving 5-epiisofagomine 4B in a ratio of 8 : 2. …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
D Dhara, A Dhara, J Bennett… - The Chemical Record, 2021 - Wiley Online Library
This personal account focuses on synthesis of polyhydroxylated piperidines, a subset of compounds within the iminosugar family. Cyclisations to form the piperidine ring include …
NG Ramesh - European Journal of Organic Chemistry, 2014 - Wiley Online Library
… exocyclic methylene double bond of 38 by using 9-borabicyclo[3.3.1]nonane (9-BBN) and subsequent deprotection resulted in the formation of isofagomine (40) and 5-epi-isofagomine (…

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